2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
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Overview
Description
The compound “2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine” is a complex organic molecule that contains a cyclopentane ring and a pyridine ring, which are connected by an ether linkage and an amine group . The presence of the chloro group on the pyridine ring and the dimethylamino group on the cyclopentane ring may confer unique chemical properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the chloro group on the pyridine ring and the dimethylamino group on the cyclopentane ring . These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined by its molecular structure . For example, the presence of the polar pyridine ring and the nonpolar cyclopentane ring could influence its solubility in different solvents .Scientific Research Applications
Structural Analysis and Synthesis
2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is involved in various structural analysis and synthesis studies, focusing on its chemical properties and potential applications. In the synthesis of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, a by-product with the title compound exhibited intermolecular hydrogen-bonding associations, suggesting its utility in forming stable cyclic dimers for chemical applications (Zhiyong Hu et al., 2011).
Chemical Interactions and Binding Studies
The compound's derivatives have been explored for their unique chemical interactions, such as intramolecular hydrogen bonding and tautomerism in Schiff bases. Such studies indicate the compound's utility in generating tautomeric equilibriums, essential for understanding chemical reactivity and designing responsive materials (H. Nazır et al., 2000).
Metal Complex Formation and Catalysis
Research has also focused on the compound's ability to form complex structures with metals, which are vital in catalysis and material science. For example, the synthesis and characterization of a new tetraazamacrocycle showed how derivatives of this compound could interact with simple ammonium cations, highlighting its potential in selective catalysis and sensor applications (M. Formica et al., 2003).
Crystal Structure Analysis
Crystal structure analysis of related compounds, such as triclopyr, which shares a similar chemical motif, helps in understanding the geometric configurations that influence chemical stability and reactivity. Such analyses contribute to the design of more efficient agrochemicals and pharmaceuticals (Seonghwa Cho et al., 2014).
Reactivity and Mechanistic Insights
Studies on the reactivity of similar compounds, including their interactions with oxygen and amine groups on metal surfaces, offer mechanistic insights into how such chemicals can be utilized in catalytic processes and materials development. These insights are crucial for the advancement of green chemistry and sustainable industrial processes (A. Carley et al., 2005).
Mechanism of Action
The mechanism of action of this compound is not clear without further information. If it’s a drug or pesticide, its mechanism of action would depend on its specific molecular targets within the organism . If it’s a catalyst or a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or materials science, among other fields . Further studies could also investigate its synthesis, properties, and reactivity in more detail .
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(2)10-6-3-7-11(10)16-12-9(13)5-4-8-14-12/h4-5,8,10-11H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWHBYQCURPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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